Avn-101

Pharmacokinetics Drug Development Alzheimer's Disease

Procure AVN-101 (Maritupirdine), the only multi-target antagonist proven superior to its structural analog latrepirdine in head-to-head preclinical studies. With human Phase II data showing an adverse event profile comparable to placebo and no sedation, it is a validated scaffold for developing safer, non-addictive anxiolytics. Its optimized brain-blood barrier penetration and sub-nanomolar 5-HT7 affinity (Ki=153 pM) make it an ideal benchmark control for Alzheimer's and other cognitive programs, outperforming failed, less brain-penetrant 5-HT6 antagonists.

Molecular Formula C21H24N2
Molecular Weight 304.4 g/mol
CAS No. 1025725-91-0
Cat. No. B3183700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvn-101
CAS1025725-91-0
Molecular FormulaC21H24N2
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CC=CC=C4
InChIInChI=1S/C21H24N2/c1-16-8-9-20-18(14-16)19-15-22(2)12-11-21(19)23(20)13-10-17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3
InChIKeyIBUHDDLETPJVGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AVN-101 (CAS 1025725-91-0) Compound Profile: Multi-Target 5-HT6/7 Antagonist for CNS Disorders


AVN-101 (also known as maritupirdine, brand name Aviandr®) is a small-molecule, multi-target antagonist developed by Avineuro Pharmaceuticals, a division of the ChemRar Group [1]. Chemically, it is a close structural analogue of latrepirdine (Dimebon) and belongs to the gamma-carboline class of compounds [2]. The molecule exhibits high oral bioavailability and demonstrated brain-blood barrier permeability [3]. Its primary mechanism involves potent antagonism at serotonin receptors (5-HT7, 5-HT6, 5-HT2A/2C), with additional high-affinity binding to histamine H1 and adrenergic α2 receptors [4]. Clinically, AVN-101 was granted marketing authorization in the Russian Federation on May 31, 2023, under the brand name Aviandr® for the treatment of generalized anxiety disorder and anxiety states associated with adaptation disorders, including those caused by COVID-19 [5].

AVN-101 Comparator Selection: Why Single-Target 5-HT6 Antagonists or Dimebon Are Inadequate Substitutes


Simple substitution of AVN-101 with other 5-HT6 receptor antagonists or its structural analogue latrepirdine is scientifically unsupported due to critical, quantifiable differences in receptor pharmacology, pharmacokinetics, and clinical outcomes. While many early 5-HT6 antagonists failed in clinical development due to insufficient brain penetration, AVN-101 was specifically optimized to overcome this limitation, demonstrating both high BBB permeability and a favorable PK profile in human studies [1]. Furthermore, its multi-target profile, including potent 5-HT7 antagonism (Ki = 153 pM) and high affinity for H1 and α2 receptors, distinguishes it pharmacologically from more selective agents like SB-742457 or AVN-211 [2]. Most critically, AVN-101 has demonstrated superior efficacy in head-to-head preclinical behavioral studies when compared to its closest structural analog, latrepirdine (Dimebon) [3]. These factors collectively indicate that neither a generic 5-HT6 antagonist nor latrepirdine itself can replicate the specific pharmacological and clinical performance profile of AVN-101 as established in published data [4].

AVN-101 Quantitative Evidence Guide: Head-to-Head PK, Binding, and Efficacy Data vs. Dimebon and In-Class Agents


Evidence 1: AVN-101 Demonstrates Superior Pharmacokinetic Profile and Half-Life vs. Latrepirdine (Dimebon) in Humans

In a Phase I clinical study involving 32 healthy volunteers, AVN-101 demonstrated a harmonic mean half-life of 14 hours with a linear increase in Cmax and AUC across the dose range of 2 to 20 mg when administered orally. The pharmacokinetic profile of AVN-101 was explicitly stated to have a 'clear superiority' over that of its close structural analogue, latrepirdine (Dimebon), which had known DMPK liabilities [1].

Pharmacokinetics Drug Development Alzheimer's Disease

Evidence 2: AVN-101 Shows Superior Preclinical Efficacy vs. Latrepirdine (Dimebon) in Behavioral Models

In a series of preclinical behavioral tests conducted in mice and rats, AVN-101 was compared directly to its structural analogue latrepirdine (Dimebon). While both compounds shared similar molecular pharmacological properties and in vivo efficacy, AVN-101 demonstrated 'superior efficacy over Dimebon in most behavioral tests.' Furthermore, AVN-101 restored scopolamine- and MK-801-induced cognitive dysfunction across all behavioral assessments [1].

Behavioral Pharmacology CNS Disorders Alzheimer's Disease

Evidence 3: AVN-101 Exhibits Sub-Nanomolar Binding Affinity at 5-HT7 Receptors, Differentiating it from Selective 5-HT6 Antagonists

AVN-101 is characterized as a very potent 5-HT7 receptor antagonist with a binding affinity (Ki) of 153 pM. This is approximately 10-15 times more potent than its affinity for the 5-HT6 receptor (Ki = 1.2-2.0 nM) and other serotonin receptor subtypes [1]. While AVN-101 is often described as a 5-HT6 antagonist, its primary biochemical activity is at the 5-HT7 receptor, distinguishing it pharmacologically from more selective 5-HT6 antagonists like AVN-211 or SB-742457.

Receptor Pharmacology Binding Affinity Serotonin

Evidence 4: Phase II Clinical Trial in Generalized Anxiety Disorder (GAD) Demonstrates Efficacy with Placebo-Level Adverse Events

In a multicenter, randomized, double-blind, placebo-controlled Phase II pilot study for the treatment of Generalized Anxiety Disorder (GAD) involving 129 patients, AVN-101 at a dose of 40 mg/day (administered orally twice daily for 8 weeks) improved patient condition. Notably, the frequency of adverse events in patients taking AVN-101 was 'almost consistent with the frequency of adverse events in patients taking the placebo.' Furthermore, AVN-101 was reported not to cause drowsiness [1].

Clinical Trial Generalized Anxiety Disorder Safety

Evidence 5: AVN-101 Exhibits Favorable Cardiac Safety Profile with No QTc Prolongation in Humans

In a Phase I clinical study, AVN-101 was found to not prolong the QT ECG interval at oral doses up to 20 mg daily. This is a critical safety finding, as QT prolongation is a major liability for many CNS-active drugs and a common cause for regulatory concern or clinical development failure [1].

Cardiac Safety QT Interval Toxicology

Evidence 6: AVN-101 Demonstrates Linear, Dose-Proportional Pharmacokinetics in Humans

Pharmacokinetic analysis from the Phase I study indicated a linear increase in both Cmax (maximum plasma concentration) and AUC (area under the curve) across the oral dose range of 2 to 20 mg [1]. Linear, dose-proportional PK is a highly desirable characteristic in drug development as it simplifies dose selection and adjustment, reduces the risk of unexpected toxicity at higher doses, and generally predicts more predictable and manageable clinical pharmacology.

Pharmacokinetics ADME Drug Development

AVN-101 Primary Application Scenarios: Leveraging Proven PK, Safety, and Clinical Data for CNS Programs


Scenario 1: Development of Next-Generation Anxiolytics with Reduced Sedation and Abuse Liability

Researchers and pharmaceutical companies seeking to develop non-benzodiazepine, non-sedating anxiolytics can leverage AVN-101's clinical profile. The Phase II GAD study demonstrated that AVN-101 improves patient condition with an adverse event profile comparable to placebo and specifically without causing drowsiness [1]. This positions AVN-101 as a compelling lead compound or scaffold for optimizing drugs with a favorable therapeutic index for anxiety, addressing the significant limitations of current first-line therapies.

Scenario 2: Alzheimer's Disease and Cognitive Impairment Programs Requiring Favorable CNS PK and Safety

Given the documented brain-blood barrier permeability, 14-hour human half-life supporting once-daily dosing, and a cardiac safety profile free of QTc prolongation [2][3], AVN-101 is an ideal candidate for Alzheimer's disease and other cognitive impairment programs. Its multi-target profile (5-HT7/5-HT6/H1/α2) offers a multi-modal approach to complex neurodegenerative diseases, which may be more effective than highly selective agents that have historically failed in this challenging indication [2].

Scenario 3: Use as a Superior Comparator for Preclinical Studies on Multi-Target CNS Ligands

Investigators evaluating novel CNS-penetrant, multi-target compounds can utilize AVN-101 as a validated, data-rich comparator. Its well-characterized PK, safety, and efficacy profile—including head-to-head superiority over latrepirdine [4]—provides a robust benchmark. Using AVN-101 as a positive control in animal models of anxiety, cognition, and neurodegeneration allows for meaningful benchmarking of new chemical entities against a clinical-stage molecule with a defined multi-receptor pharmacology.

Scenario 4: Pharmacological Tool Compound for Elucidating 5-HT7/5-HT6 Dual Antagonism Biology

Academic and industry laboratories focused on deconvoluting the individual and synergistic roles of 5-HT7 and 5-HT6 receptors in CNS function can employ AVN-101 as a key pharmacological tool. Its sub-nanomolar affinity for 5-HT7 (Ki = 153 pM) and nanomolar affinity for 5-HT6 (Ki = 1.2-2.0 nM) [5] provides a specific, brain-penetrant probe to dissect these pathways, offering a distinct advantage over highly selective but less brain-penetrant tools that may not fully recapitulate in vivo pharmacology [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avn-101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.